

Assessing the Therapeutic Window of LHQ490: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: LHQ490

Cat. No.: B15567499

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The development of targeted cancer therapies hinges on maximizing on-target efficacy while minimizing off-target toxicity, a concept encapsulated by the therapeutic window. This guide provides a comparative assessment of the preclinical data for **LHQ490**, a novel, highly selective, and irreversible inhibitor of Fibroblast Growth Factor Receptor 2 (FGFR2), in the context of other FGFR inhibitors. Due to the early stage of **LHQ490**'s development, this analysis focuses on in vitro potency and selectivity, key indicators of its potential therapeutic window.

Comparative Analysis of In Vitro Efficacy and Selectivity

LHQ490 has demonstrated potent and highly selective inhibition of FGFR2 in preclinical studies. The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of **LHQ490** against FGFR family members and compares them to other notable FGFR inhibitors. A lower IC₅₀ value indicates greater potency.

Compound	FGFR1 IC50 (nM)	FGFR2 IC50 (nM)	FGFR3 IC50 (nM)	FGFR4 IC50 (nM)	BaF3- FGFR2 Cell Proliferati on IC50 (nM)	Referenc e
LHQ490	>317.2	5.2	>171.4	>1525	1.4	[1]
Infigratinib	0.9	1.4	1.0	60	Not Reported	[1] [2]
Pemigatinib	0.4	0.4	1.0	Not Reported	Not Reported	[3]
Erdafitinib	1.2	2.5	3.0	5.7	Not Reported	[4]
Futibatinib	3.9	1.3	1.6	8.3	Not Reported	

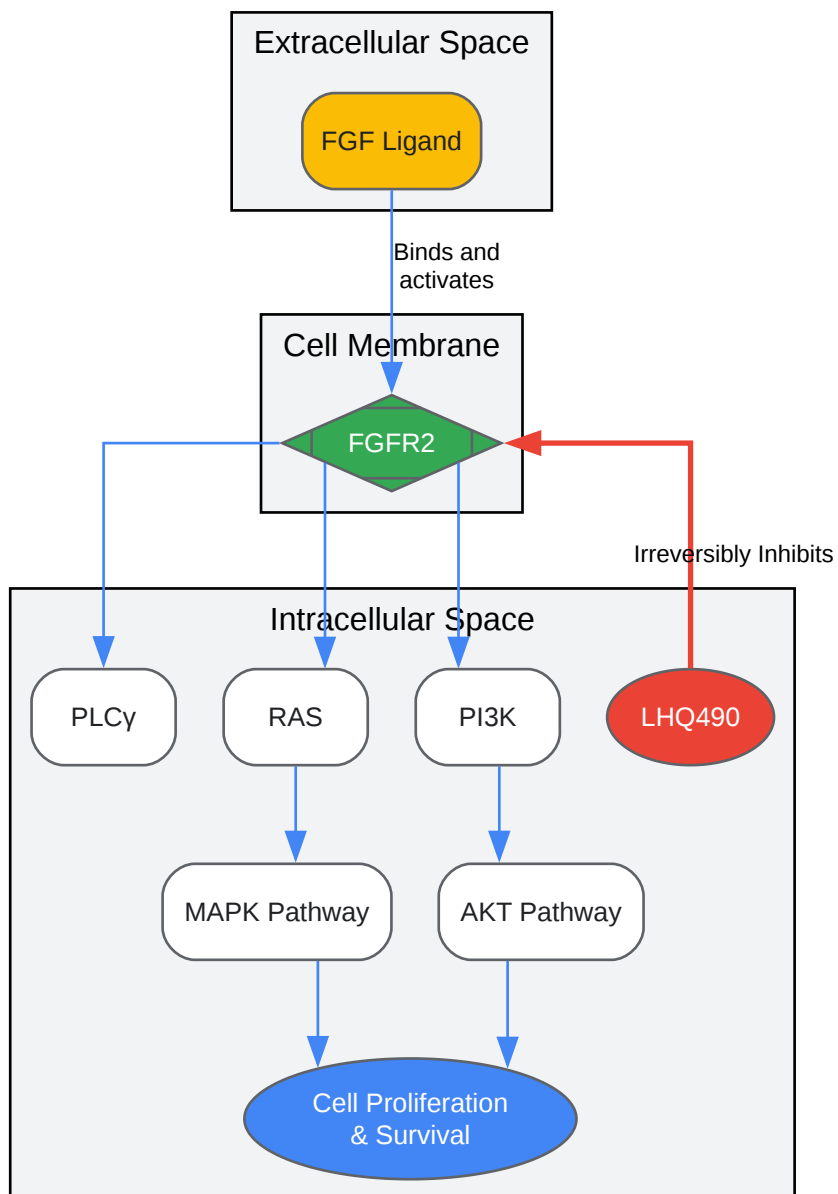
Data for competitor compounds are sourced from publicly available information and may have been generated under varying experimental conditions.

LHQ490's standout feature is its remarkable selectivity for FGFR2 over other FGFR family members, with a greater than 61-fold selectivity against FGFR1, over 34-fold against FGFR3, and more than 293-fold against FGFR4. This high selectivity may translate to a wider therapeutic window by minimizing off-target toxicities associated with the inhibition of other FGFR isoforms. For instance, inhibition of FGFR1 is linked to hyperphosphatemia, while FGFR4 inhibition can lead to gastrointestinal toxicities like diarrhea. The potent inhibition of FGFR2-driven cell proliferation (IC50 of 1.4 nM) further underscores its potential as a targeted therapeutic.

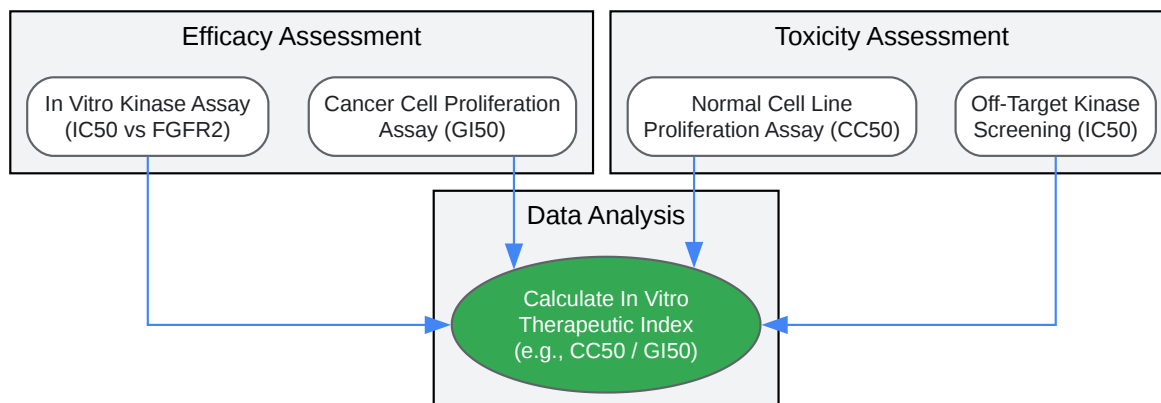
Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the process of evaluating the therapeutic window, the following diagrams are provided.

FGFR2 Signaling Pathway and LHQ490 Inhibition



Workflow for In Vitro Therapeutic Index Assessment



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